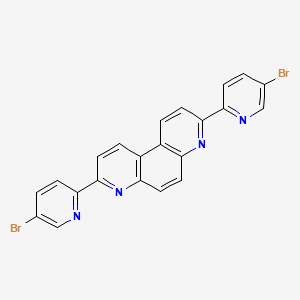![molecular formula C15H12INO4 B12606443 3-[2-(4-Iodophenoxy)acetamido]benzoic acid CAS No. 649773-75-1](/img/structure/B12606443.png)
3-[2-(4-Iodophenoxy)acetamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Iodophenoxy)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an iodophenoxy group and an acetamido group attached to the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Iodophenoxy)acetamido]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of 4-Iodophenol: This can be achieved by iodination of phenol using iodine and a suitable oxidizing agent.
Etherification: 4-Iodophenol is then reacted with chloroacetic acid to form 4-iodophenoxyacetic acid.
Amidation: The 4-iodophenoxyacetic acid is then reacted with 3-aminobenzoic acid under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-Iodophenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
3-[2-(4-Iodophenoxy)acetamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Iodophenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. The iodophenoxy group can participate in halogen bonding, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidobenzoic acid: Similar structure but lacks the iodophenoxy group.
3-Amino-2,4,6-triiodobenzoic acid: Contains multiple iodine atoms but differs in the position and number of substituents.
Uniqueness
3-[2-(4-Iodophenoxy)acetamido]benzoic acid is unique due to the presence of both the iodophenoxy and acetamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions and reactivity.
Propiedades
Número CAS |
649773-75-1 |
|---|---|
Fórmula molecular |
C15H12INO4 |
Peso molecular |
397.16 g/mol |
Nombre IUPAC |
3-[[2-(4-iodophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12INO4/c16-11-4-6-13(7-5-11)21-9-14(18)17-12-3-1-2-10(8-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Clave InChI |
IDFZNONGOKQIKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


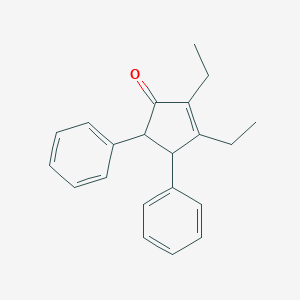

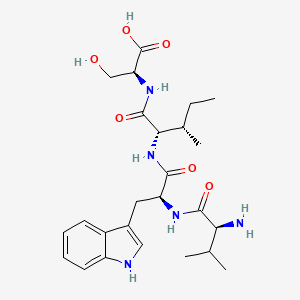

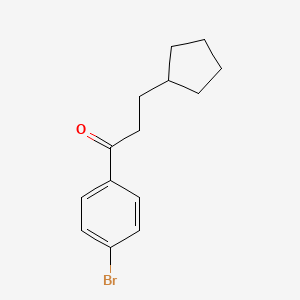
![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
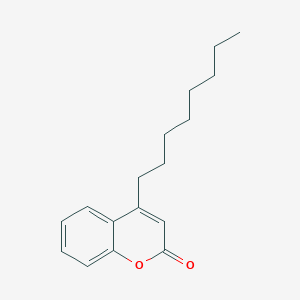
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
